molecular formula C9H15N3 B12937120 2-Methyl-3-(1H-pyrazol-4-yl)piperidine

2-Methyl-3-(1H-pyrazol-4-yl)piperidine

Cat. No.: B12937120
M. Wt: 165.24 g/mol
InChI Key: HQEVPUMAJJOMKY-UHFFFAOYSA-N
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Description

2-Methyl-3-(1H-pyrazol-4-yl)piperidine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . It belongs to a class of structures that combine a piperidine ring with a pyrazole heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry. This combination makes it a valuable intermediate in drug discovery research, particularly for exploring new active compounds . Piperidine and pyrazole derivatives are frequently utilized in the synthesis of molecules for various research areas, including neuroscience and oncology. The specific substitution pattern on the piperidine ring and its linkage to the pyrazole core offers researchers a versatile building block for constructing compound libraries. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-methyl-3-(1H-pyrazol-4-yl)piperidine

InChI

InChI=1S/C9H15N3/c1-7-9(3-2-4-10-7)8-5-11-12-6-8/h5-7,9-10H,2-4H2,1H3,(H,11,12)

InChI Key

HQEVPUMAJJOMKY-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C2=CNN=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pyrazolyl Piperidines

Strategies for the Construction of the Pyrazolyl Piperidine (B6355638) Scaffold

Constructing the core structure of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine requires the formation of both the pyrazole (B372694) and piperidine rings. Synthetic chemists have developed several convergent and linear approaches to achieve this, focusing on either sequential or concerted ring formation.

The formation of the pyrazole ring is a cornerstone of the synthesis. The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgijpsjournal.com In the context of the target molecule, a suitably substituted 1,3-dicarbonyl precursor would react with hydrazine to form the pyrazole moiety.

Alternative strategies for pyrazole synthesis include:

Reaction with α,β-Unsaturated Carbonyls : Hydrazines can react with α,β-unsaturated carbonyl compounds, although this may initially form pyrazolines that require a subsequent oxidation step to yield the aromatic pyrazole ring. longdom.org

[3+2] Cycloaddition Reactions : This approach involves the reaction of a three-atom component (like a nitrile imine generated in situ from a hydrazonoyl halide) with a two-atom component (an alkyne or alkene). organic-chemistry.org This method provides a high degree of regioselectivity.

Iodine-Catalyzed Cascade Reactions : Modern methods have utilized iodine to promote a cascade of reactions, including imination, halogenation, and cyclization, to form functionalized pyrazoles from readily available substrates under mild conditions. ijpsjournal.com

A summary of reagents for pyrazole ring formation is presented below.

Reagent 1Reagent 2Resulting RingKey Feature
1,3-Dicarbonyl CompoundHydrazinePyrazoleClassical and widely applicable (Knorr Synthesis). beilstein-journals.org
α,β-Unsaturated Hydrazone-PyrazoleInvolves intramolecular cyclization, often with C=C bond cleavage. organic-chemistry.org
EnaminoneHydrazinePyrazoleVersatile precursors that can be used in cascade reactions. organic-chemistry.org
Hydrazonoyl HalideAlkynePyrazoleIn situ generation of nitrile imines for [3+2] cycloaddition. organic-chemistry.org

The formation or functionalization of the piperidine ring is equally critical. Strategies can be broadly categorized into two types: construction of the piperidine ring from an acyclic precursor or functionalization of a pre-existing piperidine ring.

Ring Construction:

Reductive Cyclization : Acyclic precursors such as amino acetals can undergo diastereoselective reductive cyclization to form substituted piperidines. mdpi.com This method allows for stereochemical control based on the initial Mannich reaction used to create the precursor. mdpi.com

Hydrogenation of Pyridines : The catalytic hydrogenation of substituted pyridine (B92270) derivatives is a common and effective method for producing the corresponding piperidines. researchgate.netorganic-chemistry.org This approach is advantageous when the desired substitution pattern is easier to install on the aromatic pyridine ring.

Ring Functionalization:

Direct C-H Functionalization : A modern and powerful strategy involves the direct activation and functionalization of C-H bonds on a pre-formed piperidine ring. nih.gov The site-selectivity (i.e., at position C2, C3, or C4) is a significant challenge due to the similar reactivity of the C-H bonds. However, this can be controlled through the careful selection of rhodium catalysts and nitrogen-protecting groups. nih.govresearchgate.net For instance, achieving functionalization at the C3 position, as required for the target molecule, is often approached indirectly via cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by regioselective ring-opening, as the C3 position is electronically deactivated towards direct C-H insertion. nih.govresearchgate.net

The table below outlines catalyst systems used for site-selective functionalization.

Piperidine SubstrateCatalystPosition FunctionalizedReference
N-Boc-piperidineRh₂(R-TCPTAD)₄C2 nih.gov
N-Bs-piperidineRh₂(R-TPPTTL)₄C2 nih.gov
N-α-oxoarylacetyl-piperidineRh₂(S-2-Cl-5-BrTPCP)₄C4 researchgate.net
N-Boc-tetrahydropyridineRhodium CatalystsC3 (via cyclopropanation) nih.govresearchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov Several MCRs have been developed for the synthesis of highly substituted pyrazoles, which represent a key structural component of the target molecule. nih.govmdpi.com

In many synthetic routes, the creation and subsequent reaction of a stable, functionalized intermediate is a key strategy. This approach breaks down a complex synthesis into more manageable steps. For the synthesis of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine, a common strategy involves the initial synthesis of a pyrazole with a functional group at the 4-position, which is then used to construct or attach the piperidine ring.

A prime example is the use of the Vilsmeier-Haack reaction on a hydrazone to generate a pyrazole-4-carbaldehyde. nih.gov This aldehyde intermediate can then undergo various transformations, such as a reductive amination with a suitable amino-precursor, to build the piperidine ring. Alternatively, an Ullmann or Buchwald-Hartwig coupling reaction can be employed to link a halogenated pyrazole intermediate with a substituted piperidine. pitt.edu

Derivatization and Functionalization of the 2-Methyl-3-(1H-pyrazol-4-yl)piperidine Core

Once the fundamental 2-Methyl-3-(1H-pyrazol-4-yl)piperidine scaffold is assembled, further modifications can be made to modulate its properties. The pyrazole ring, with its two nitrogen atoms, offers specific sites for derivatization.

The pyrazole ring within the scaffold can be functionalized, most commonly at the unsubstituted nitrogen atom (N1). This tautomeric NH group is acidic and can be deprotonated with a base, followed by reaction with an electrophile to introduce a variety of substituents. nih.gov

Common derivatization reactions include:

N-Alkylation/Arylation : The pyrazole nitrogen can be alkylated using alkyl halides or arylated using aryl halides through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig reactions. nih.govpitt.edu This allows for the introduction of diverse functional groups that can significantly alter the molecule's steric and electronic profile.

Electrophilic Substitution : While the pyrazole ring is generally resistant to electrophilic substitution compared to other heterocycles, reactions like nitration or halogenation can occur at the C4 position if it is unsubstituted. However, since the piperidine is already at C3 in the target scaffold, this reactivity is less relevant for further derivatization of the core pyrazole ring itself.

Modifications and Diversification of the Piperidine Moiety

The piperidine ring within the pyrazolyl piperidine scaffold is a key site for chemical modification, allowing for the introduction of various substituents to modulate the compound's properties. These modifications can be achieved through several synthetic strategies.

One common approach involves the functionalization of the piperidine nitrogen. The secondary amine of the piperidine ring is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation, and N-arylation. For instance, coupling reactions with appropriate carboxylic acids, activated by agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) or carbonyldiimidazole (CDI), can introduce a wide range of amide functionalities. nih.gov This is a versatile method for creating libraries of derivatives from a common piperidine precursor.

Another strategy focuses on modifying the carbon framework of the piperidine ring itself. Installing substituents, such as methyl groups, onto the piperidine ring can alter its conformational equilibrium. acs.org For example, introducing syn-methyl groups can lock the piperidine into a specific chair conformation. acs.org These modifications are often incorporated early in the synthesis, starting from appropriately substituted piperidine precursors or by functionalizing pyridines before their reduction to piperidines. nih.govacs.orgmdpi.com The piperidine ring can also be part of a more complex, rigidified system, such as a spirocyclic or bridged structure, to reduce conformational flexibility. acs.org Additionally, radical cyclization and intramolecular hydroamination of unsaturated precursors offer pathways to construct the piperidine ring with embedded functionality. mdpi.com

Chiral Synthesis and Stereoselective Approaches to Pyrazolyl Piperidines

Controlling the stereochemistry at the C2 and C3 positions of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine is a significant synthetic challenge. The development of asymmetric routes to access enantiomerically enriched 3-substituted piperidines is an active area of research. nih.govacs.org

One powerful strategy involves the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This method allows for the highly regio- and enantioselective introduction of aryl or other groups at the 3-position of a tetrahydropyridine intermediate, which can then be reduced to the corresponding chiral piperidine. nih.govacs.org This three-step sequence, starting from pyridine, provides access to a diverse range of enantioenriched 3-substituted piperidines. nih.govacs.org

Another approach to obtaining chiral pyrazolyl piperidines is through stereoselective cyclization reactions. For example, the Dieckmann cyclization of β-amino esters can be used to form piperidinone rings, which are precursors to piperidines. ucl.ac.uk The use of chiral auxiliaries, such as the Davies chiral auxiliary, can induce asymmetry during key bond-forming steps like Michael additions, leading to enantiopure piperidinones. ucl.ac.uk

For the pyrazole portion, stereoretentive reactions have been developed. A notable example is the 1,3-dipolar cycloaddition of a diazo compound (generated from a chiral tosylhydrazone) with an alkyne, followed by a rsc.orghmdb.ca-sigmatropic rearrangement. uniovi.es This cascade process can transfer the chirality from the starting material to the final pyrazole product with high fidelity. uniovi.es Combining these stereoselective methods for both the piperidine and pyrazole rings is essential for the synthesis of specific stereoisomers of compounds like 2-Methyl-3-(1H-pyrazol-4-yl)piperidine.

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the structure and stereochemistry of 2-Methyl-3-(1H-pyrazol-4-yl)piperidine and its derivatives relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of pyrazolyl piperidines in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their connectivity (via coupling constants), and their spatial proximity (via NOESY experiments). For a typical 2-methyl-3-pyrazolyl-piperidine structure, one would expect to see distinct signals for the methyl group (a doublet), the piperidine ring protons (a series of multiplets in the aliphatic region), and the pyrazole ring protons (in the aromatic or heteroaromatic region). chemicalbook.comchemicalbook.com The NH protons of both the piperidine and pyrazole rings would appear as broad singlets, the chemical shifts of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. For 2-Methyl-3-(1H-pyrazol-4-yl)piperidine, characteristic signals would include the methyl carbon, the piperidine ring carbons (typically in the δ 20-60 ppm range), and the pyrazole ring carbons (δ 100-150 ppm). rsc.orgktu.eduresearchgate.netchemicalbook.com The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the nature of any substituents on the nitrogen atom. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR, while less common, provides direct information about the nitrogen environments. In pyrazolyl piperidines, distinct signals would be observed for the piperidine nitrogen and the two pyrazole nitrogens. ktu.edumdpi.com For example, in a related N-Boc protected pyrazolyl piperidine, the pyrazole nitrogens (N-1 and N-2) resonate at approximately δ -161 ppm and δ -75 ppm, respectively. ktu.edumdpi.com Two-dimensional correlation spectra like ¹H-¹⁵N HMBC are invaluable for assigning these signals by correlating them to known proton resonances. mdpi.com

The following table summarizes typical NMR chemical shift ranges for pyrazolyl piperidine scaffolds based on related structures.

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹H Piperidine CH, CH₂1.4 - 3.8 rsc.orgchemicalbook.com
Piperidine NHBroad, variable hmdb.ca
Pyrazole CH6.5 - 8.0 nih.gov
Pyrazole NHBroad, variable
C-CH₃~1.1 rsc.org
¹³C Piperidine C20 - 60 rsc.orgresearchgate.netchemicalbook.com
Pyrazole C100 - 155 ktu.edunih.gov
C-C H₃~21 ktu.edu
¹⁵N Pyrazole N-1~ -160 to -180 ktu.edumdpi.com
Pyrazole N-2~ -75 ktu.edumdpi.com

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of synthesized compounds.

MS: Standard mass spectrometry (often using Electrospray Ionization, ESI) confirms the molecular weight of the target compound by identifying the molecular ion peak, typically [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode. ktu.edumdpi.com

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a crucial step in confirming the identity of a newly synthesized molecule, as it can distinguish between compounds with the same nominal mass but different atomic compositions. rsc.orgktu.edumdpi.comnih.gov For instance, a calculated mass for a [M+Na]⁺ adduct can be matched to the experimentally found value with a very low margin of error (e.g., calculated 422.2050, found 422.2051). ktu.edu

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of MS. This technique is used to analyze the purity of reaction products and to monitor the progress of a reaction by separating the components of a mixture before they enter the mass spectrometer. ktu.edumdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies. For 2-Methyl-3-(1H-pyrazol-4-yl)piperidine, the IR spectrum would be expected to show key absorption bands:

N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹ corresponding to the N-H bonds of the piperidine and pyrazole rings. ijcpa.in

C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds of the piperidine and methyl groups, and potentially just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrazole ring. ktu.edu

C=N and C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=N and C=C bond stretching within the pyrazole ring. ijcpa.in

If the piperidine nitrogen is acylated, a strong carbonyl (C=O) stretching band would appear around 1630-1720 cm⁻¹. ktu.edumdpi.com The absence or presence of such bands provides quick and valuable structural information.

Structural Analysis and Conformational Studies of Pyrazolyl Piperidines

Advanced Structural Elucidation

The precise determination of the molecular structure is foundational to understanding a compound's function. X-ray diffraction analysis stands as the definitive method for mapping atomic positions in the solid state, providing a static image of the molecule's preferred conformation in a crystal lattice.

Single-crystal X-ray diffraction is a powerful technique used to confirm the structure of pyrazolyl piperidine (B6355638) derivatives. nih.gov This method provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry in the crystalline form.

Studies on related pyrazole (B372694) derivatives reveal key structural characteristics. For instance, in many N-substituted pyrazoline compounds, the pyrazole ring is observed to be nearly planar. mdpi.com The planarity of this ring is a common feature, though slight deviations can occur. The dihedral angle, which describes the angle between the plane of the pyrazole ring and its substituents, is a crucial parameter. In one study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the dihedral angle between the pyrazole and the fluoro-substituted ring was found to be 4.64(7)°. nih.gov Similarly, analysis of 2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanol confirmed its structure through single-crystal X-ray diffraction, highlighting the utility of this technique for unambiguous structural assignment. nih.gov

The data obtained from these analyses are crucial for validating the structures of newly synthesized compounds and serve as a benchmark for computational models. mdpi.com

Table 1: Selected Crystallographic Data for Pyrazole Derivatives
CompoundParameterValueReference
3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehydePyrazole Ring PlanarityNearly planar mdpi.com
Dihedral Angle (Pyrazole to Fluoro-substituted Ring)4.64(7)° nih.gov
5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehydeDihedral Angle (Pyrazole to Fluoro-substituted Ring)5.3(4)° nih.gov
1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanoneDihedral Angle (Pyrazole to Fluoro-substituted Ring)4.89(6)° nih.gov
2-(3-methyl-5-(pyridin-2′-yl)-1H-pyrazol-1-yl) ethanolMethod of ConfirmationSingle Crystal X-ray Diffraction nih.gov

Conformational Analysis and Dynamics

While X-ray crystallography provides a static picture, molecules in solution are dynamic and exist as an equilibrium of different conformations. Computational chemistry offers powerful tools to explore this dynamic behavior, predict the most stable conformers, and understand the energetic barriers between them.

A variety of computational methods are employed to study the conformational landscape of molecules like pyrazolyl piperidines. These methods range from semi-empirical techniques, such as the AM1 (Austin Model 1) molecular orbital method, to more rigorous ab initio and Density Functional Theory (DFT) calculations.

DFT has become a standard tool for these analyses. For example, the B3PW91 and B3YLP functionals with various basis sets (e.g., 6-31G*, 6-311G(d,p)) are used to perform geometry scans and identify stable conformers. iu.edu.samdpi.com In a typical conformational analysis, a key dihedral angle is systematically rotated, and the energy of the molecule is calculated at each step to map the potential energy surface. mdpi.com This process identifies low-energy conformers and the transition states that separate them. Quantum mechanical calculations can determine the relative energies of different rotational isomers (rotamers) that arise from internal rotation around single bonds. iu.edu.sa These theoretical calculations are often validated by comparing the predicted structures and spectral data (e.g., NMR chemical shifts) with experimental results. researchgate.net

The piperidine ring in 2-Methyl-3-(1H-pyrazol-4-yl)piperidine typically adopts a chair conformation. The substituents (the methyl and pyrazolyl groups) can occupy either axial or equatorial positions, leading to different conformers with distinct energies. Generally, the equatorial conformation is more stable due to reduced steric hindrance. For the parent piperidine molecule, the equatorial conformer is more stable by approximately 0.6 kcal/mol in the vapor state. cdc.gov

Protonation of the piperidine nitrogen can significantly influence the conformational equilibrium. For piperidines with polar 4-substituents, protonation leads to a notable stabilization of the axial conformer by about 0.7-0.8 kcal/mol. nih.gov This effect is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Computational studies, such as those using DFT, can quantify the relative stability of different conformers and polymorphs by calculating their Gibbs free energies at various temperatures. mdpi.com A large energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) calculated through these methods suggests high kinetic stability for a given conformer. mdpi.com

Table 2: Energetic Data for Piperidine Conformers
SystemParameterValue (kcal/mol)SignificanceReference
Piperidine (Vapor)Energy Difference (Axial vs. Equatorial)~0.6Equatorial conformer is more stable. cdc.gov
4-Substituted Piperidines (Polar Substituents)Stabilization of Axial Conformer upon Protonation~0.7 - 0.8Protonation can shift conformational preference. nih.gov

The specific three-dimensional shape and orientation of functional groups in a molecule are paramount for its interaction with biological targets, a process known as molecular recognition. The conformational preferences of pyrazolyl piperidines directly impact their binding affinity and selectivity for receptors.

For instance, studies on pyrazole-based cannabinoid ligands have shown that the geometry of substituents on both the pyrazole and piperidine rings is critical for binding to CB1 and CB2 receptors. nih.gov Computational studies, including molecular docking and molecular dynamics simulations, are used to decipher the binding modes of piperidine-based compounds with their target proteins. nih.gov These simulations reveal the crucial amino acid residues that interact with the ligand and demonstrate the stability of the ligand-receptor complex. nih.gov The piperidine ring itself is often identified as a key structural element for achieving high affinity at certain receptors, such as the histamine H3 and sigma-1 (σ1) receptors. nih.gov By analyzing the relative geometries and functional group orientations of different conformers, researchers can gain new insights into the structural requirements of a ligand's binding pocket, guiding the design of more potent and selective molecules. nih.gov

Computational Chemistry and Molecular Modeling of 2 Methyl 3 1h Pyrazol 4 Yl Piperidine Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and geometry of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of drug discovery, it is employed to calculate molecular properties such as optimized geometry, charge distribution, and spectroscopic parameters.

For analogs containing the pyrazole (B372694) moiety, such as thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), DFT calculations have been utilized to determine their structural parameters. researchgate.net These calculations are often performed using specific basis sets, like B3LYP/G-311, to achieve a high level of theory. The optimized geometric parameters obtained from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies have shown a high degree of planarity in the solid state, while gas-phase optimizations suggest more rotational freedom of the substituent groups. researchgate.net

Table 1: Example of DFT Calculation Parameters for a Pyrazole Analog

Parameter Value
Method DFT
Functional B3LYP
Basis Set G-311

This table illustrates typical parameters used in DFT calculations for pyrazole-containing compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular docking simulations are crucial for predicting how a ligand, such as a 2-Methyl-3-(1H-pyrazol-4-yl)piperidine analog, might interact with a biological target, typically a protein receptor. This method helps in identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts that are vital for biological activity.

For instance, docking studies on pyrazolyl pyridine (B92270) derivatives have been performed to understand their binding modes within the γ-aminobutyric acid type A (GABAA) receptor, a key target for anticonvulsant drugs. mdpi.com Similarly, various pyrazole derivatives have been docked into the active sites of protein kinases to screen for potential inhibitors. nih.gov In the case of arylpiperazine derivatives, docking has been used to elucidate their binding to the androgen receptor. nih.gov These studies often use software like AutoDock and SYBYL to perform the simulations and visualize the binding poses. The results are typically reported as binding energies, which indicate the affinity of the ligand for the target.

Table 2: Summary of Molecular Docking Studies on Pyrazole and Piperidine (B6355638) Analogs

Compound Class Protein Target Docking Software Key Findings
Pyrazolyl Pyridines GABAA Receptor Not Specified Identification of binding in the active site with significant binding affinity. mdpi.com
1H-Pyrazole Derivatives VEGFR-2, Aurora A, CDK2 AutoDock 4.2 Revealed minimum binding energies and potential inhibitory activity. nih.gov

This table summarizes findings from various molecular docking studies on analogs, highlighting the diversity of targets and the insights gained.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time, offering insights that are not accessible through static docking studies.

Following molecular docking, MD simulations are often employed to assess the stability of the predicted ligand-protein complex. These simulations track the movements of atoms over time, allowing for the analysis of the complex's conformational changes and the persistence of key interactions.

MD simulations have been used to study the dynamic behavior of various protein-ligand systems, including those involving SNARE proteins and RNA complexes. nih.govnih.gov The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation trajectory. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. These simulations can also provide information on the flexibility of different parts of the protein and ligand, which can be crucial for understanding the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the biological activity of new or untested compounds based on their physicochemical properties, which are represented by molecular descriptors. These models are valuable tools in medicinal chemistry for prioritizing the synthesis of new analogs.

For pyrazolyl pyridine derivatives, 2D-QSAR studies have been conducted to understand their anticonvulsant activity. researchgate.net These models use various molecular descriptors to correlate the chemical structure with the observed biological activity. In other studies, 2D-QSAR models have been developed to predict the potential of molecules to cross the blood-brain barrier and exert activity within the central nervous system (CNS). nih.gov The predictive power of a QSAR model is typically assessed using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

Table 3: Example of a 2D-QSAR Model for Predicting CNS Activity

Model Type Statistical Parameter Value
2D-QSAR > 0.6
> 0.5

This table shows typical statistical thresholds for a predictive QSAR model, indicating a good correlation between the descriptors and the biological activity.

Three-Dimensional Comparative Molecular Field Analysis (3D-CoMFA)

Three-Dimensional Comparative Molecular Field Analysis (3D-CoMFA) is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D structural properties. nih.gov This method calculates the steric and electrostatic fields of a set of aligned molecules and uses partial least squares (PLS) analysis to derive a quantitative relationship between these fields and the observed biological activities. nih.govnih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity, thereby providing crucial guidance for the design of new, more potent analogs.

In a study on a series of pyrazole derivatives as Rearranged during Transfection (RET) kinase inhibitors, a 3D-QSAR model was developed using CoMFA. nih.gov The dataset of compounds was aligned using the most active compound as a template within the receptor's active site. nih.gov The statistical robustness of the generated CoMFA model is a critical indicator of its predictive power.

Table 1: Statistical Parameters of a CoMFA Model for Pyrazole Derivatives as RET Kinase Inhibitors nih.gov

Parameter Value
q² (Cross-validated correlation coefficient) 0.68
r² (Non-cross-validated correlation coefficient) 0.96
F-statistic 148.6
Standard Error of Estimate (SEE) 0.17
Number of Components 5

This table is based on data from a study on pyrazole derivatives and serves as an illustrative example of CoMFA statistical validation.

The contour maps generated from such a CoMFA model provide a visual representation of the SAR. For instance, green contours typically indicate regions where bulky substituents are favored, enhancing steric interactions and, consequently, biological activity. Conversely, yellow contours suggest that bulky groups in those positions are detrimental to activity. Blue contours highlight areas where electropositive groups increase activity, while red contours indicate that electronegative groups are preferred. By analyzing these maps, medicinal chemists can strategically modify the lead compound to better fit the steric and electronic requirements of the target's binding site.

Similarly, a 3D-QSAR study on indenopyrazole derivatives as inhibitors of cyclin-dependent kinases (CDK2 and CDK4) demonstrated the utility of CoMFA in designing new chemical entities with enhanced inhibitory potencies. nih.gov The developed models for both CDK2 and CDK4 showed strong correlative and predictive capabilities, which can be employed to predict the potencies of new analogs and guide their synthesis. nih.gov

Pharmacophore Model Development and Application

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. nih.govnih.gov These models can be generated based on the structure of a ligand-protein complex (structure-based) or from a set of active ligands in the absence of a known receptor structure (ligand-based). nih.govmdpi.com

The development of a unified pharmacophore model for a class of ligands, such as pyrazolyl piperidine derivatives, aims to identify the common structural features responsible for their interaction with a specific biological target. This process typically involves the alignment of a set of active compounds and the abstraction of their shared chemical features.

For example, a study on pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as phosphodiesterase 4 (PDE4) inhibitors led to the development of a five-point pharmacophore model. nih.gov This model, designated AHHRR, consisted of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings. nih.gov The model successfully rationalized the SAR of the series and provided a framework for designing novel inhibitors. nih.gov

In another study focusing on 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as Polo-like kinase 1 (PLK1) inhibitors, a structure-based pharmacophore model was generated. nih.gov This approach utilized the co-crystal structure of an inhibitor bound to PLK1 to define the key interaction points. The resulting pharmacophore model highlighted the importance of specific hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. nih.gov

The features of a typical pharmacophore model for pyrazolyl-containing ligands might include:

A Hydrogen Bond Donor: Often associated with the N-H group of the pyrazole ring.

A Hydrogen Bond Acceptor: Can be a nitrogen atom in the pyrazole or piperidine ring, or an adjacent functional group.

Aromatic/Hydrophobic Regions: The pyrazole ring itself and other aryl substituents contribute to hydrophobic and π-stacking interactions.

A Positive Ionizable Feature: The basic nitrogen of the piperidine ring can be protonated at physiological pH, forming a crucial electrostatic interaction.

Table 2: Common Pharmacophoric Features in Pyrazolyl Piperidine Analogs

Pharmacophoric Feature Potential Corresponding Structural Moiety
Hydrogen Bond Donor Pyrazole N-H
Hydrogen Bond Acceptor Pyrazole or Piperidine Nitrogen
Aromatic Ring Pyrazole ring, other aryl substituents
Hydrophobic Center Alkyl or aryl groups
Positive Ionizable Piperidine Nitrogen

This table represents a generalized summary of potential pharmacophoric features based on the chemical nature of the pyrazolyl piperidine scaffold.

The application of such unified pharmacophore models is extensive. They can be used as 3D queries to screen large virtual compound libraries to identify novel scaffolds that match the essential binding features. Furthermore, these models serve as a valuable tool for lead optimization, ensuring that designed modifications retain the key pharmacophoric elements required for potent biological activity.

Molecular Interactions and Biological Mechanisms in Vitro and in Silico of Pyrazolyl Piperidine Systems

Target Identification and Engagement Modalities

Pyrazolyl piperidine (B6355638) derivatives have been identified as ligands for several important biological targets, including G-protein coupled receptors and key enzymes involved in neurotransmission and other physiological processes. Their mode of engagement ranges from competitive antagonism to enzyme inhibition.

A significant area of research for pyrazolyl piperidine analogs has been their activity as antagonists of the cannabinoid receptor type 1 (CB1). nih.gov The biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A) served as a foundational lead compound for these investigations. acs.orgelsevierpure.com Studies on a series of these pyrazole (B372694) derivatives have elucidated the structural features necessary for potent and selective CB1 receptor antagonism. nih.govacs.org

Key structural requirements for high-affinity binding and antagonistic activity at the CB1 receptor include:

A para-substituted phenyl ring at the 5-position of the pyrazole core. nih.govelsevierpure.com

A carboxamide group at the 3-position, often incorporating a piperidine ring. nih.govelsevierpure.com

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govelsevierpure.com

The interaction of these compounds with the CB1 receptor is a classic example of antagonism, where the molecule binds to the receptor but does not provoke the biological response that an agonist would. nih.gov This binding prevents endogenous cannabinoids from activating the receptor, thereby blocking its downstream signaling. nih.gov Research suggests that the recognition of the receptor and its activation are distinct events, and the structural properties of substituents at the 1- and 5-positions of the pyrazole ring are primarily responsible for the antagonist activity of compounds like SR141716A. nih.gov

Beyond receptor antagonism, pyrazolyl piperidine systems are effective inhibitors of critical enzymes, demonstrating their therapeutic potential through mechanisms that modulate neurotransmitter and lipid signaling pathways.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA): Certain pyrazolyl piperidine analogs have been developed as potent inhibitors of NAAA, an enzyme responsible for the degradation of N-acylethanolamines (NAEs). nih.gov NAEs are bioactive lipids with anti-inflammatory and neuroprotective properties. nih.gov By inhibiting NAAA, these compounds prevent the breakdown of NAEs, leading to their accumulation and enhanced signaling through pathways like the cannabinoid and peroxisome proliferator-activated receptors (PPARs). For instance, the inhibitor AM11095 shows a half-maximal inhibitory concentration (IC50) of 18 nM against NAAA, while having minimal effect on the related enzyme FAAH (IC50 > 100 µM). nih.gov

Glycine (B1666218) Transporter 1 (GlyT1): The pyrazolyl piperidine scaffold is a key feature in a class of potent Glycine Transporter 1 (GlyT1) inhibitors. nih.gov GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, which is crucial for regulating glycine levels. nih.gov Glycine is an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, meaning its presence is required for the receptor's activation by glutamate. frontiersin.org By blocking GlyT1, these inhibitors increase the extracellular concentration of glycine, thereby enhancing NMDA receptor-mediated neurotransmission. nih.govfrontiersin.org A notable example, compound 7w (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide), demonstrated a powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov

The binding of pyrazolyl piperidine compounds to their respective targets initiates a cascade of downstream effects, modulating various signal transduction pathways.

Glutamatergic Signaling: By inhibiting GlyT1, these compounds elevate synaptic glycine levels, which potentiates the function of NMDA receptors. nih.gov This enhancement of glutamatergic signaling is a key mechanism being explored for treating cognitive symptoms associated with schizophrenia. frontiersin.org

Lipid Signaling: NAAA inhibitors increase the availability of NAEs, which in turn modulate signaling pathways associated with inflammation and neuroprotection. nih.gov For example, in animal models of experimental autoimmune encephalomyelitis, NAAA inhibition led to lowered microglia activation and lymphocyte infiltration, indicating a modulation of inflammatory signaling cascades in the central nervous system. nih.gov

Protein Kinase Pathways: The pyrazole scaffold is a component of inhibitors targeting various protein kinases (PKs), such as Janus kinases (JAKs) and ERK. nih.gov These kinases are fundamental to signal transduction pathways that control cell growth, differentiation, and immune responses. For example, the pyrazole fragment in some inhibitors acts as a linker, providing a specific conformation that allows the molecule to bind effectively to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking the downstream signaling cascade. nih.gov

Structure-Activity Relationship (SAR) Investigations of Pyrazolyl Piperidine Analogs

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For pyrazolyl piperidine systems, these studies have provided detailed insights into how specific structural modifications influence biological activity.

The type and position of substituents on both the pyrazole and adjacent aromatic rings are critical determinants of a compound's interaction with its biological target.

Pyrazole Ring Substituents: For CB1 antagonists, specific substitution patterns are required for high potency, such as a 2,4-dichlorophenyl group at the N1-position and a p-substituted phenyl ring at the C5-position. nih.govacs.org The electronic properties of these substituents can influence binding affinity. researchgate.net For example, in a series of pyrazole-based anticancer agents, a trifluoromethyl group at the para position of a phenyl ring attached to the pyrazole core resulted in the most potent activity. mdpi.com

Aryl Group Substituents: In studies of pyrazole derivatives targeting the parasite Trypanosoma cruzi, apolar substituents such as aryl or benzyl (B1604629) rings on the piperidine linker resulted in the most active compounds. In contrast, the introduction of more polar groups like imidazole (B134444) or morpholine (B109124) generally led to decreased activity. frontiersin.org

Table 1: Effect of Substituents on Biological Activity of Pyrazolyl Piperidine Analogs
TargetScaffold FeatureSubstituent ModificationObserved Impact on ActivityReference
CB1 ReceptorPyrazole C5-Positionp-IodophenylIncreased potency compared to p-chlorophenyl nih.govacs.org
CB1 ReceptorPyrazole N1-Position2,4-DichlorophenylCritical for potent antagonistic activity nih.govelsevierpure.com
GlyT1Phenyl ring linked to piperidineIntroduction of 1-ethyl-1H-pyrazol-4-yl groupSignificantly increased GlyT1 inhibitory activity (IC50 = 1.8 nM) nih.gov
T. cruziPiperidine linkerApolar (benzyl, 4-fluorobenzyl)Higher activity (sub-micromolar pIC50) frontiersin.org
T. cruziPiperidine linkerPolar (imidazole, morpholine)Lower activity (high micromolar) frontiersin.org

Modifications to the piperidine ring itself, including the introduction of substituents, can have a profound impact on a molecule's activity, often by altering its conformation or interaction with the target's binding pocket.

Methyl Group Substitution: The presence and position of a methyl group on the piperidine ring can be a key factor. In a series of piperidine-substituted sulfonamides with anticancer properties, the highest activity was observed in compounds with a methyl group at either the 3- or 4-position of the piperidine ring. ajchem-a.com In another study on LATS kinase inhibitors, installing methyl groups on the piperidine ring was explored to alter the ring's conformational equilibrium. This modification led to a significant gain in inhibitory activity. acs.org Specifically, it was hypothesized that syn-methyl groups would shift the piperidine ring toward a single chair conformation, improving binding. acs.org

Ring Basicity and Lipophilicity: The choice of the heterocyclic ring can influence activity based on properties like basicity and lipophilicity. In a series of antimycobacterial agents, derivatives containing a piperidine ring were generally more potent than those with a pyrrolidine (B122466) or morpholine ring. mdpi.com This was attributed to piperidine's higher basicity and favorable lipophilicity, suggesting these properties are important for the observed biological effect. mdpi.com

Table 2: Influence of Piperidine Ring Modifications on Biological Activity
Compound ClassPiperidine ModificationObserved Impact on ActivityHypothesized ReasonReference
Anticancer SulfonamidesMethyl group at C3 or C4Highest anticancer propertyFavorable interaction in binding site ajchem-a.com
Antimycobacterial AgentsPiperidine vs. MorpholinePiperidine derivatives were more activeHigher basicity and lipophilicity of piperidine mdpi.com
LATS Kinase Inhibitorssyn-Methyl groupsSignificant gain in activityShifting ring conformation to a more favorable state for binding acs.org
MAO InhibitorsReplacement with cyclohexanamineSignificantly reduced MAO-B activityPiperidine ring is important for activity acs.org

Role of Pyrazole Substitutions in Receptor Specificity and Activity Phenotype

The substitution pattern on the pyrazole ring is a critical determinant of a compound's affinity and selectivity for its biological targets. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can dramatically alter a compound's pharmacological profile.

For instance, in the development of selective androgen receptor modulators (SARMs), a series of pyrazoline derivatives were evaluated, showing that strong electron-withdrawing groups at the R1 and R2 positions of the pyrazole ring are optimal for androgen receptor (AR) agonist activity. nih.gov Similarly, research on 4-heterocyclylpiperidines as ligands for the human dopamine (B1211576) D4 receptor identified that a 4-chlorophenyl group attached to the pyrazole ring was optimal for high affinity. acs.org Alkylating the heterocycle was also found to improve selectivity over other dopamine receptors like D2. acs.org

In the context of M4 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulators (PAMs), modifications to a 2-phenyl-3-(1H-pyrazol-4-yl)pyridine scaffold have been explored. nih.gov Investigations into substitutions on the pyrazole moiety, including alkylation, showed that these changes can lead to significant differences in potency and maximum effect. nih.gov For example, replacing the pyrazole with a triazole ring is one modification that has been studied to understand its impact on allosteric properties. nih.gov

The influence of N-substitution on the pyrazole ring has also been evaluated for other target classes. In a series of pyrazole-based inhibitors of meprin α and β, the introduction of lipophilic moieties like methyl or phenyl groups at the N1-position resulted in a decrease in activity compared to the unsubstituted compound, highlighting the sensitivity of the binding affinity to the nature of the substituent at this position. nih.gov

The table below summarizes findings from various studies on how substitutions on the pyrazole ring of pyrazole-containing compounds influence their receptor activity.

Compound Series Target Receptor Substitution Position Effect of Substitution Reference
PyrazolinesAndrogen ReceptorR1, R2Strong electron-withdrawing groups enhance agonist activity. nih.gov
4-HeterocyclylpiperidinesDopamine D4 ReceptorPyrazole-C5A 4-chlorophenyl group is optimal for affinity. acs.org
2-Phenyl-3-(1H-pyrazol-4-yl)pyridinesM4 Muscarinic ReceptorPyrazole-N1Alkylation influences potency and efficacy as a PAM. nih.gov
3,5-DiphenylpyrazolesMeprin α and βPyrazole-N1Lipophilic methyl or phenyl groups decrease inhibitory activity. nih.gov

These examples underscore the principle that the pyrazole moiety and its substituents are key contributors to the specificity and functional outcome (e.g., agonist, antagonist, modulator) of these compounds at their respective receptors.

Allosteric Modulation Mechanisms

Allosteric modulators represent a sophisticated class of ligands that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand. nih.govnih.gov This binding event induces a conformational change in the receptor, which in turn alters the affinity and/or efficacy of the orthosteric ligand. nih.govnih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced "dimmer switch" control over receptor signaling, as opposed to the simple "on/off" action of many orthosteric ligands.

Allosteric modulators can be classified based on their effect on the orthosteric ligand's function:

Positive Allosteric Modulators (PAMs): Enhance the affinity and/or efficacy of the endogenous agonist.

Negative Allosteric Modulators (NAMs): Decrease the affinity and/or efficacy of the endogenous agonist.

Neutral Allosteric Ligands: Bind to the allosteric site without affecting the orthosteric ligand's binding or efficacy but can block the action of other allosteric modulators.

Investigation of Allosteric Modulators of G Protein-Coupled Receptors (GPCRs)

GPCRs are a major family of cell surface receptors and prominent drug targets. The muscarinic acetylcholine receptors (mAChRs), a key GPCR subfamily, are well-established targets for allosteric modulation. nih.govnih.gov The development of selective allosteric modulators for mAChR subtypes is a significant area of research for treating various neurological and psychiatric disorders. nih.gov

Compounds with a pyrazolyl-piperidine or related pyrazolyl-pyridine scaffold have emerged as effective allosteric modulators of GPCRs, particularly the M4 muscarinic receptor. nih.gov A high-throughput screening campaign identified a compound with a 3-(1H-pyrazol-4-yl)pyridine core as a promising candidate for M4 PAM development. nih.gov Subsequent research focused on the detailed structure-activity relationships of this scaffold. nih.gov

Cryo-electron microscopy studies have provided structural insights into how allosteric modulators bind to the M4 receptor-G protein complex, revealing the specific binding pockets and the conformational changes they induce. nih.gov In silico molecular modeling and docking studies are also instrumental in predicting how these ligands interact with allosteric sites on GPCRs. nih.govnih.gov These computational approaches help to understand the binding modes and rationalize the observed SAR, guiding the design of new, more potent, and selective modulators. nih.gov

For example, studies on 2-phenyl-3-(1H-pyrazol-4-yl)pyridine PAMs for the M4 mAChR involved comprehensive pharmacological evaluation, including assessing their effect on downstream signaling pathways like cAMP inhibition and β-arrestin 2 recruitment. nih.gov This research led to the discovery of novel PAMs with improved allosteric properties and the ability to cross the blood-brain barrier, making them suitable for further preclinical investigation. nih.gov

The table below lists the names of the compounds mentioned in this article.

Research Outlook and Future Directions for 2 Methyl 3 1h Pyrazol 4 Yl Piperidine Chemistry

Exploration of Diverse Biological Activities and Therapeutic Potential

The inherent biological significance of both pyrazole (B372694) and piperidine (B6355638) derivatives provides a strong rationale for the continued exploration of hybrid molecules like 2-methyl-3-(1H-pyrazol-4-yl)piperidine. ndl.gov.in Research into structurally related pyrazolyl piperidines has already revealed a wide spectrum of pharmacological activities, suggesting promising avenues for future investigation.

Key areas of therapeutic potential for derivatives of this scaffold include:

Anticoagulant Agents: A significant area of interest is the development of Factor Xa (FXa) inhibitors for the treatment of thrombotic disorders. researchgate.net Researchers have designed and synthesized pyrazolyl piperidine analogs that show potent in vitro inhibition of FXa. researchgate.net For instance, one analog demonstrated an IC₅₀ value of 13.4 nM and exhibited promising anticoagulation activity in prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) assays. researchgate.net Future work will likely focus on optimizing these leads to improve potency and pharmacokinetic profiles.

Anticancer Agents: The pyrazole core is present in several FDA-approved anticancer drugs. nih.gov Studies on substituted pyrazole derivatives have demonstrated potent activity against various skin cancer cell lines, including melanoma, by activating apoptosis pathways. nih.gov Pyrazolo[3,4-d]pyrimidine derivatives have shown significant broad-spectrum cell growth inhibition against leukemia, lung, colon, breast, and other cancer cell lines, acting as EGFR inhibitors. rsc.org The 2-methyl-3-(1H-pyrazol-4-yl)piperidine scaffold could be elaborated to target a variety of cancer-related proteins, such as kinases, topoisomerases, or signaling pathway modulators like those in the Hippo pathway (LATS1/2). nih.govacs.org

Antimicrobial Agents: Novel piperidine-fused pyrazolone (B3327878) derivatives have been synthesized and explored for their potential as antibacterial agents. researchgate.netiajpr.com In vitro analysis of these compounds has shown good zones of inhibition against both gram-positive and gram-negative bacteria, indicating that the pyrazolyl piperidine framework is a viable starting point for developing new antibiotics. researchgate.netiajpr.com

Neurodegenerative Disease Modulators: Pyrazoline derivatives have been investigated as anticholinesterase agents, which are relevant for treating neurodegenerative disorders like Alzheimer's disease. ingentaconnect.com Certain piperidine-containing pyrazoline compounds were identified as effective acetylcholinesterase (AChE) inhibitors, with molecular docking studies confirming their interaction with key residues in the enzyme's active site. ingentaconnect.com

Kinase Inhibitors: The large tumor suppressor kinases 1 and 2 (LATS1/2) are promising targets in regenerative medicine and oncology. acs.org Structure-activity relationship (SAR) studies have utilized a pyrazolyl piperidine-like scaffold to develop potent and selective LATS1/2 inhibitors. acs.org Modifying the piperidine ring, such as by adding methyl groups, has been shown to improve potency and cellular activity. acs.org

Table 1: Investigated Biological Activities of Pyrazolyl Piperidine Derivatives

Biological Target/Activity Derivative Class Key Findings References
Anticoagulant Pyrazolyl piperidine analogs Inhibition of Factor Xa with IC₅₀ values in the nanomolar range. researchgate.net
Anticancer Substituted pyrazoles Potent activity against skin cancer cell lines and inhibition of EGFR. nih.govrsc.org
Kinase Inhibition Pyrrolopyridine piperidines Submicromolar IC₅₀ values against LATS1/2 kinases. acs.org
Antimicrobial Piperidine-fused pyrazolones Good zone of inhibition against S. aureus, M. luteus, and E. coli. researchgate.netiajpr.com
Anticholinesterase Piperidine-containing pyrazolines Moderate inhibition of acetylcholinesterase (AChE). ingentaconnect.com
Antitubercular Piperidine derivatives Inhibition of MenA from Mycobacterium tuberculosis. nih.gov

Development of Advanced Synthetic Routes for Complex Pyrazolyl Piperidine Derivatives

The efficient construction of the 2-methyl-3-(1H-pyrazol-4-yl)piperidine core and its analogs is crucial for extensive biological evaluation. Future research will focus on developing more advanced, flexible, and stereoselective synthetic routes.

Current and emerging strategies include:

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step from multiple starting materials. mdpi.com Transition metal-free MCRs have been used to synthesize polysubstituted pyrazoles, and similar strategies could be adapted for pyrazolyl piperidines. mdpi.commdpi.com For example, a one-pot reaction of hydrazines, β-keto esters, and other components can yield highly substituted pyrazoles. ktu.edu

Cyclocondensation Reactions: This classical and robust method remains a cornerstone for pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctional compound like a β-keto ester. ktu.edunih.gov The synthesis of methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates has been achieved by first converting piperidine carboxylic acids into β-keto esters, which then react with hydrazine derivatives. ktu.edu

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for synthesizing heterocyclic scaffolds like pyrazoles. mdpi.com It offers advantages in safety, scalability, and reaction efficiency over traditional batch methods. Future work could apply flow processes to the synthesis of pyrazolyl piperidine intermediates, potentially enabling safer handling of reagents and facilitating library generation. mdpi.com

Stereoselective Synthesis: Controlling the stereochemistry of the 2-methyl group on the piperidine ring is critical, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis strategies, such as those employing chiral auxiliaries, enantiopure starting materials like (R)- or (S)-piperidine-3-carboxylic acid, or asymmetric catalysis, will be essential. digitellinc.comktu.edu Methods like catalytic asymmetric hydrogenation of pyridine (B92270) precursors or diastereoselective cyclization reactions are being explored to create chiral piperidine scaffolds. mdpi.comdigitellinc.com

Integration of Advanced Computational and Experimental Methodologies in Drug Design

The synergy between computational and experimental techniques is accelerating the drug discovery process. openmedicinalchemistryjournal.comnih.gov For the 2-methyl-3-(1H-pyrazol-4-yl)piperidine scaffold, this integration is key to rationally designing potent and selective modulators of biological targets.

Future directions in this area involve:

Molecular Docking and Virtual Screening: These computational tools are widely used to predict the binding modes of ligands within a target's active site and to screen large virtual libraries for potential hits. openmedicinalchemistryjournal.comnih.gov For pyrazolyl piperidine FXa inhibitors, docking studies have been used to show binding modes similar to existing drugs like Rivaroxaban. researchgate.net This approach helps prioritize compounds for synthesis and testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of binding interactions. iajpr.comnih.gov For novel piperidine-based sigma-1 receptor (S1R) agonists, MD simulations have revealed the crucial amino acid residues involved in stable binding. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to understand the electronic properties, reactivity, and molecular geometry of synthesized compounds. researchgate.netiajpr.com These calculations can help rationalize observed biological activities and guide the design of next-generation analogs.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process is crucial. nih.govingentaconnect.com Computational tools are used to estimate properties like oral bioavailability and potential toxicity, allowing researchers to filter out compounds with unfavorable profiles before committing to costly synthesis and in vivo testing. researchgate.netnih.gov

Role as Building Blocks in the Synthesis of Novel Chemical Entities

The 2-methyl-3-(1H-pyrazol-4-yl)piperidine framework is not only a potential therapeutic agent in itself but also a versatile building block for creating more complex molecules. researchgate.net The distinct reactivity of the pyrazole and piperidine nitrogens, along with the potential for substitution on both rings, offers numerous handles for chemical modification.

Future applications as a scaffold include:

Scaffold Hopping and Functionalization: Starting from a known active compound, such as the AKT inhibitor AT-7867, researchers have used scaffold hopping to replace core elements while maintaining key binding interactions, leading to the discovery of LATS1/2 kinase inhibitors based on a pyrazolyl piperidine-like structure. acs.org The piperidine nitrogen can be readily functionalized to introduce new substituents that can modulate solubility, cell permeability, and target engagement. acs.org

Fragment-Based Drug Discovery (FBDD): The pyrazolyl piperidine moiety can be considered a high-value fragment. In FBDD, such fragments are screened for weak binding to a target, and then promising hits are elaborated or combined to create more potent leads.

Synthesis of Fused Heterocyclic Systems: The pyrazole and piperidine rings can serve as anchor points for the construction of more complex, fused polycyclic systems. digitellinc.comnih.gov For example, pyrazoles can be fused with pyridine rings to create pyrazolopyridines, a scaffold with significant therapeutic applications. nih.gov The 2-methyl-3-(1H-pyrazol-4-yl)piperidine structure could be a precursor to novel, rigid, polycyclic molecules with unique pharmacological profiles.

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-(1H-pyrazol-4-yl)piperidine, and how can yield be maximized?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole derivatives with substituted piperidines. For example, a two-step approach may include: (i) Alkylation of pyrazole-4-boronic acid with a piperidine precursor under Suzuki-Miyaura conditions (e.g., Pd catalysis, base, and inert atmosphere). (ii) Methylation at the 2-position using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., NaH). Yield optimization requires precise stoichiometric ratios (1:1.2 for boronic acid:piperidine halide) and temperature control (60–80°C for coupling). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can the purity and structural integrity of 2-methyl-3-(1H-pyrazol-4-yl)piperidine be validated?

  • Analytical Workflow :
  • Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) to confirm ≥95% purity.
  • Structural Confirmation : 1^1H/13^13C NMR for verifying methyl and pyrazole substituents (e.g., methyl singlet at δ 1.2–1.4 ppm; pyrazole protons at δ 7.5–8.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected [M+H]+^+ at m/z 206.13) .

Q. What are the key stability considerations for storing this compound?

  • Storage Guidelines :
  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.
  • Avoid aqueous solutions unless buffered at pH 6–7, as the pyrazole moiety may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives of 2-methyl-3-(1H-pyrazol-4-yl)piperidine?

  • Strategy :
  • Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., steric hindrance at the piperidine 3-position).
  • Machine learning (e.g., ICReDD’s reaction path search tools) can predict optimal solvents and catalysts by training on datasets of analogous Suzuki couplings.
  • Experimental validation via high-throughput screening (96-well plates, automated liquid handling) reduces optimization time by 30–50% .

Q. What pharmacological targets are associated with 2-methyl-3-(1H-pyrazol-4-yl)piperidine, and how can binding affinity be assessed?

  • Target Identification :
  • GPCRs : Screen for activity at serotonin (5-HT2A_{2A}) or dopamine receptors using radioligand displacement assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A}).
  • Kinases : Test inhibition of JAK2 or PI3K via fluorescence polarization assays (IC50_{50} determination).
  • In Silico Docking : AutoDock Vina or Schrödinger Suite to prioritize targets based on binding energy (ΔG ≤ –8 kcal/mol suggests strong affinity) .

Q. How should contradictory data on substituent effects in piperidine-pyrazole hybrids be resolved?

  • Case Study : Discrepancies in activity between 4-methyl vs. 4-ethoxy substituents (e.g., in pyrrolo-pyridine derivatives) may arise from:
  • Steric vs. Electronic Effects : Hammett plots to correlate substituent σ values with bioactivity.
  • Metabolic Stability : Microsomal assays (human liver microsomes, NADPH) to assess oxidative demethylation rates.
  • Crystallography : Co-crystal structures with target proteins (e.g., PDB deposition) to validate binding modes .

Methodological Tables

Table 1 : Key Synthetic Parameters for 2-Methyl-3-(1H-pyrazol-4-yl)piperidine

StepReagents/ConditionsYield (%)Purity (%)Reference
1Pyrazole-4-Bpin, Pd(PPh3_3)4_4, K2_2CO3_3, DMF/H2_2O, 80°C65–7090
2CH3_3I, NaH, THF, 0°C → RT85–9095

Table 2 : Analytical Benchmarks for Quality Control

TechniqueParametersTarget Value
HPLCRetention time: 8.2 min (C18, 40:60 ACN/H2_2O)Purity ≥95%
1^1H NMRIntegration ratio (methyl:pyrazole = 3:2)δ 1.3 (s, 3H), 7.8 (s, 1H)

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